(R)-2-(trifluoromethyl)azetidine tosylate

描述

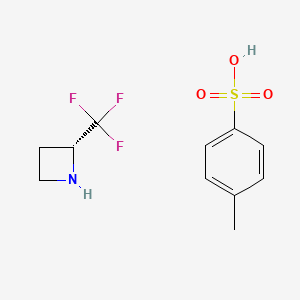

®-2-(trifluoromethyl)azetidine tosylate is a chemical compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group serves as a counterion, enhancing the compound’s solubility and stability. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine precursors. One common method is the radical trifluoromethylation of N-allyl ynamides, which proceeds via a cascade trifluoromethylation/cyclization reaction under mild conditions . This method provides a facile access to azetidine-fused tricyclic compounds.

Industrial Production Methods

Industrial production of ®-2-(trifluoromethyl)azetidine tosylate often employs nickel-catalyzed reductive monofluoromethylation of alkyl tosylates with bromofluoromethane . This method is favored for its high efficiency, mild reaction conditions, and good functional-group compatibility.

化学反应分析

Types of Reactions

®-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromofluoromethane for trifluoromethylation , and trifluoromethyl triflate for the synthesis of trifluoromethyl ethers . Reaction conditions typically involve mild bases and ligands to ensure high efficiency and functional-group compatibility.

Major Products Formed

Major products formed from these reactions include primary alkyl fluorides, trifluoromethyl ethers, and azetidine-fused tricyclic compounds .

科学研究应用

Organic Synthesis

(R)-2-(trifluoromethyl)azetidine tosylate serves as a crucial building block for synthesizing complex heterocyclic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting molecules, making them suitable for further functionalization.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various heterocycles |

| Functionalization | The trifluoromethyl group allows for selective substitutions |

Medicinal Chemistry

The compound's unique structure makes it valuable in drug discovery and development. It has been explored for its potential biological activities, including:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Cytotoxicity Against Cancer Cells : Research has shown promising results regarding its cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.

Biological Studies

The compound's interaction with biological systems is an area of active research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to effectively engage with biological membranes and enzymes.

| Biological Activity | Description |

|---|---|

| Enzyme Interactions | Acts as a tool to study enzyme mechanisms |

| Membrane Interaction | Enhances understanding of drug absorption |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and advanced materials. The trifluoromethyl group contributes to improved properties such as:

- Increased Stability : Enhances the shelf-life and effectiveness of agrochemical formulations.

- Material Properties : Used in developing materials with specific chemical resistance and durability.

Case Study 1: Antimicrobial Properties

A study published in RSC Advances explored the synthesis of new derivatives based on this compound. These compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Cancer Therapeutics

Research highlighted in the Journal of Organic Chemistry examined the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting their potential as lead compounds in cancer drug development .

作用机制

The mechanism of action of ®-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, enabling it to participate in various biochemical pathways .

相似化合物的比较

Similar Compounds

Similar compounds include other trifluoromethylated azetidines and aziridines. These compounds share the trifluoromethyl group but differ in their ring structures and reactivity.

Uniqueness

®-2-(trifluoromethyl)azetidine tosylate is unique due to its combination of a trifluoromethyl group and an azetidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .

生物活性

(R)-2-(trifluoromethyl)azetidine tosylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and cytotoxicity against various cancer cell lines.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. A common method includes the use of trifluoroacetyl derivatives and subsequent transformations to form the azetidine ring. Recent advancements in synthetic methodologies have enabled efficient access to these compounds, often employing phosphine-promoted reactions or radical strain-release photocatalysis, which enhance yields and selectivity .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of azetidine derivatives, including this compound, against various human cancer cell lines. For instance, a study evaluated the cytotoxicity of several azetidine derivatives on the HL60 human acute myeloid leukemia cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the submicromolar range (IC50 = 0.41 ± 0.04 µM for some cyclobutene triesters) .

Structure-Activity Relationship (SAR)

A rapid structure-activity relationship (SAR) analysis was conducted to determine the influence of different substituents on biological activity. Key findings include:

- Functional Groups : The presence of tert-butyl ester groups was crucial for cytotoxic activity.

- Comparative Activity : Azetidines generally showed lower activity compared to their 2-azetine counterparts .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects remains an area for further research, but initial studies suggest involvement in apoptosis pathways and inhibition of cell proliferation .

Receptor Interaction

Azetidines, including this compound, have been investigated for their interaction with G-protein coupled receptors (GPCRs). Specifically, a class of azetidines has been developed as potent antagonists for the FFA2 receptor (also known as GPR43), which is implicated in mediating inflammatory responses. These compounds demonstrated nanomolar potency and favorable pharmacokinetic properties, indicating their potential as therapeutic agents in inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of azetidine derivatives:

- Cytotoxicity Against Cancer Cell Lines :

- Study : Evaluation of azetidine derivatives against HL60 cells.

- Result : Certain derivatives showed significant cytotoxicity with IC50 values < 1 µM.

- FFA2 Antagonism :

- Study : Development of azetidines as FFA2 antagonists.

- Result : Compounds exhibited strong inhibition of acetate-induced neutrophil migration in vitro.

Data Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL60 | < 1 | Apoptosis induction |

| Azetidine Derivative A | HL60 | 0.41 ± 0.04 | Cell proliferation inhibition |

| Azetidine Derivative B | FFA2 | Nanomolar | Neutrophil migration inhibition |

属性

IUPAC Name |

4-methylbenzenesulfonic acid;(2R)-2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFFBCXHVADOPM-ZYRQIYSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。